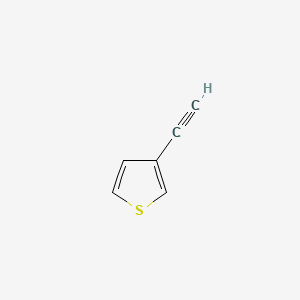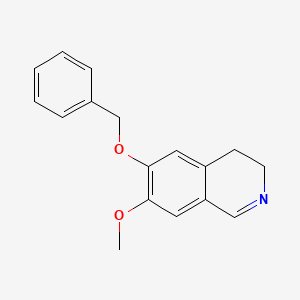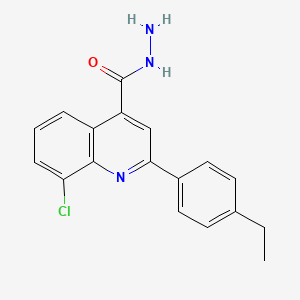
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide consists of 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide has a molecular weight of 325.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. The structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide suggests potential efficacy against various cancer types. Its mechanism may involve interaction with cellular DNA or inhibition of enzymes crucial for cell proliferation .
Antioxidant Properties
The quinoline moiety is associated with antioxidant activity, which is essential in preventing oxidative stress-related diseases. This compound could be explored for its ability to scavenge free radicals and protect cells from oxidative damage .
Anti-Inflammatory Uses
Due to the presence of the carbohydrazide group, this compound may exhibit anti-inflammatory effects. It could be studied for the treatment of chronic inflammatory diseases by inhibiting cytokine production or other inflammatory pathways .
Antimalarial Applications
Quinolines have a rich history in antimalarial drugs. The chloroquine backbone in 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide could be modified to develop new antimalarial agents, especially against drug-resistant strains of Plasmodium .
Anti-SARS-CoV-2 Potential
Recent studies have highlighted the role of quinoline derivatives in combating SARS-CoV-2. This compound could be investigated for its ability to inhibit the virus’s replication or bind to its key proteins .
Antituberculosis Activity
The compound’s structural features suggest it may have applications in treating tuberculosis. It could target the mycobacterial cell wall or interfere with the bacterial DNA replication process .
Safety and Hazards
Propiedades
IUPAC Name |
8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQOAPJMSSEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

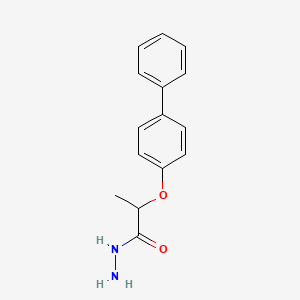
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)


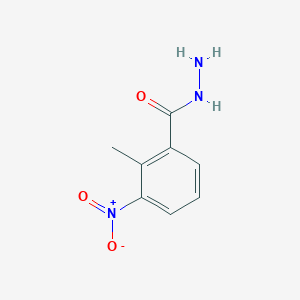



![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)



